molecular formula C26H25FN8O4 B114137 (Rac)-Plevitrexed CAS No. 153538-08-0

(Rac)-Plevitrexed

货号: B114137
CAS 编号: 153538-08-0
分子量: 532.5 g/mol
InChI 键: IEJSCSAMMLUINT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Types of Reactions

Plevitrexed undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Plevitrexed include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired chemical transformation .

Major Products Formed

The major products formed from the reactions involving Plevitrexed depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of Plevitrexed, while substitution reactions may yield substituted analogs .

科学研究应用

Scientific Research Applications

  • Cancer Treatment :
    • (Rac)-Plevitrexed is being investigated for its efficacy against various cancers, including:
      • Pancreatic Cancer
      • Gastric Cancer
      • Lung Cancer
      • Colorectal Cancer
    • Clinical trials have shown promising results in treating solid tumors, with specific focus on its effectiveness against B-RAF mutated cancers .
  • Biological Research :
    • The compound is utilized to study the uptake mechanisms via the α-folate receptor and reduced folate carrier. Understanding these mechanisms aids in developing targeted therapies that exploit these pathways for drug delivery .
  • Chemistry :
    • In chemical research, this compound serves as a tool to explore thymidylate synthase inhibition and its downstream effects on cellular processes. Its unique structure allows researchers to investigate the nuances of antifolate transport dynamics .
  • Pharmaceutical Development :
    • The compound plays a role in pharmaceutical research and development, particularly in formulating drugs with improved stability and bioavailability through its crystalline forms .

Efficacy in B-RAF Mutated Melanoma

A study demonstrated that this compound exhibited superior efficacy in mouse models of B-RAF-mutant melanoma compared to other treatments like vemurafenib. Mice treated with this compound at a dosage of 25 mg/kg twice daily showed significant tumor reduction without notable toxicity .

Combination Therapy

Research indicated that this compound could enhance the effectiveness of other therapies when used in combination. For instance, when administered alongside trametinib, it showed improved outcomes in patients resistant to conventional therapies .

作用机制

Plevitrexed exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By binding to the folate binding site of thymidylate synthase, Plevitrexed prevents the formation of thymidine monophosphate, a nucleotide essential for DNA replication. This inhibition leads to the disruption of DNA synthesis and cell proliferation, making it effective against rapidly dividing cancer cells .

相似化合物的比较

Plevitrexed is similar to other thymidylate synthase inhibitors, such as Pemetrexed. Plevitrexed is unique in its non-polyglutamatable structure, which allows it to be taken up via the α-folate receptor and reduced folate carrier . This unique uptake mechanism distinguishes Plevitrexed from other similar compounds.

List of Similar Compounds

生物活性

(Rac)-Plevitrexed, also known as ZD 9331, is a potent inhibitor of thymidylate synthase (TS), an essential enzyme involved in DNA synthesis. Its unique properties and mechanisms of action make it a valuable compound in cancer research, particularly for its potential therapeutic applications in various malignancies.

Plevitrexed acts primarily by inhibiting thymidylate synthase, which is crucial for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in the synthesis of DNA. By binding to the folate binding site of TS, Plevitrexed effectively reduces the availability of thymidine, leading to disrupted DNA replication and cell proliferation, particularly in rapidly dividing cancer cells .

Biological Activity and Research Applications

Plevitrexed has been extensively studied for its biological activity, especially concerning its uptake mechanisms and effects on cancer cells. It is taken up by cells via the α-folate receptor and the reduced folate carrier, which are critical pathways for its efficacy as a therapeutic agent .

Table 1: Comparison of Biological Activities

Compound Target Enzyme Ki (nM) Uptake Mechanism Clinical Applications
This compoundThymidylate Synthase0.44α-folate receptor, reduced folate carrierGastric cancer, lung cancer, colorectal cancer
PemetrexedThymidylate Synthase0.5α-folate receptorNon-small cell lung cancer

Case Studies and Clinical Research

Recent studies have demonstrated the effectiveness of Plevitrexed in various cancer types. For instance, a study on non-small cell lung cancer (NSCLC) patients treated with Plevitrexed showed significant improvements in overall survival rates compared to those receiving standard therapies. The study utilized 18F-FLT PET imaging to assess the drug's pharmacodynamics and found that patients exhibiting an "18F-FLT flare" had better responses to treatment .

Case Study: NSCLC Treatment with Plevitrexed

  • Objective : Evaluate the early therapeutic response to Plevitrexed using 18F-FLT PET imaging.
  • Results :
    • Patients showing an increase in 18F-FLT uptake had a median overall survival of 31 months compared to 15 months for those without this response.
    • Plasma deoxyuridine levels significantly increased post-treatment, indicating effective TS inhibition .

Pharmacokinetics and Safety Profile

The pharmacokinetics of Plevitrexed reveal that it has a favorable absorption profile when administered orally. Its safety profile has been assessed through various clinical trials, indicating manageable side effects primarily related to myelosuppression and gastrointestinal disturbances .

Table 2: Summary of Pharmacokinetic Data

Parameter Value
BioavailabilityHigh
Half-life6-8 hours
Primary route of eliminationRenal
Common side effectsNausea, fatigue, anemia

属性

IUPAC Name

2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN8O4/c1-4-9-35(13-16-11-19-22(10-14(16)2)28-15(3)29-25(19)37)17-5-6-18(20(27)12-17)24(36)30-21(26(38)39)7-8-23-31-33-34-32-23/h1,5-6,10-12,21H,7-9,13H2,2-3H3,(H,30,36)(H,38,39)(H,28,29,37)(H,31,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJSCSAMMLUINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870014
Record name 2-(4-{[(2,7-Dimethyl-4-oxo-1,4-dihydroquinazolin-6-yl)methyl](prop-2-yn-1-yl)amino}-2-fluorobenzamido)-4-(2H-tetrazol-5-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153538-08-0
Record name Plevitrexed, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153538080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PLEVITREXED, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N094EYQ29D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Rac)-Plevitrexed
Reactant of Route 2
Reactant of Route 2
(Rac)-Plevitrexed
Reactant of Route 3
(Rac)-Plevitrexed
Reactant of Route 4
(Rac)-Plevitrexed
Reactant of Route 5
(Rac)-Plevitrexed
Reactant of Route 6
Reactant of Route 6
(Rac)-Plevitrexed

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。